An In-depth Technical Guide to the Synthesis and Characterization of trans-Diamminediiodoplatinum(II)
An In-depth Technical Guide to the Synthesis and Characterization of trans-Diamminediiodoplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trans-diamminediiodoplatinum(II), a square planar platinum(II) complex. While its cis-isomer, cisplatin, is a widely used anticancer drug, the trans isomer and its derivatives are subjects of ongoing research interest. This document outlines a reliable synthetic route and details the key analytical techniques for the characterization of this compound.
Synthesis of trans-Diamminediiodoplatinum(II)
The synthesis of trans-diamminediiodoplatinum(II) is most effectively achieved through a two-step process. The first step involves the synthesis of the dichloro analogue, trans-diamminedichloroplatinum(II) (transplatin), from potassium tetrachloroplatinate(II). The second step is a halide exchange reaction to replace the chloro ligands with iodo ligands.
Experimental Protocols
Step 1: Synthesis of trans-Diamminedichloroplatinum(II) (Transplatin) [1][2]
This procedure is based on the principle of the trans effect, where the chloride ligand has a stronger trans-directing influence than ammonia.
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Materials:
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Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
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Concentrated aqueous ammonia (NH₃)
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Concentrated hydrochloric acid (HCl)
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Deionized water
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Ethanol
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Ether
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Procedure:
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Dissolve a specific amount of K₂[PtCl₄] in deionized water.
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Add an excess of concentrated aqueous ammonia to the solution. This will form the tetraammineplatinum(II) complex, [Pt(NH₃)₄]Cl₂.
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Heat the solution gently to ensure the complete formation of the tetraammine complex.
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Slowly add concentrated hydrochloric acid to the solution. This will cause the precipitation of the yellow trans-diamminedichloroplatinum(II).
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the yellow precipitate by filtration (e.g., using a Hirsch funnel).
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Wash the product with cold deionized water, followed by ethanol, and finally ether to facilitate drying.
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Dry the product in a desiccator.
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Step 2: Synthesis of trans-Diamminediiodoplatinum(II) via Halide Exchange
This proposed synthesis is based on the established reactivity of trans-diamminedichloroplatinum(II) with iodide ions[2].
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Materials:
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trans-Diamminedichloroplatinum(II) (prepared in Step 1)
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Potassium iodide (KI)
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Deionized water
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Ethanol
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Ether
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Procedure:
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Suspend the synthesized trans-diamminedichloroplatinum(II) in deionized water.
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Prepare a saturated aqueous solution of potassium iodide (a significant excess is recommended to drive the reaction to completion).
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Add the potassium iodide solution to the suspension of trans-diamminedichloroplatinum(II).
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Stir the mixture at room temperature. The reaction progress can be monitored by the color change of the precipitate.
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After the reaction is complete (as indicated by a stable color of the precipitate), collect the solid product by filtration.
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Wash the precipitate thoroughly with deionized water to remove any unreacted potassium iodide and potassium chloride.
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Wash the product with ethanol and then ether.
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Dry the final product, trans-diamminediiodoplatinum(II), in a desiccator.
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Characterization of trans-Diamminediiodoplatinum(II)
A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized trans-diamminediiodoplatinum(II).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing diamagnetic platinum complexes. ¹⁹⁵Pt NMR is particularly informative due to the wide chemical shift range of the platinum nucleus[3].
| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Notes |
| ¹⁹⁵Pt | -3500 to -3600 | Singlet | The chemical shift is highly sensitive to the coordination environment. For comparison, cis-diiodo-(trans-L-1,2-cyclohexanediamine)platinum(II) has a reported ¹⁹⁵Pt chemical shift of -3543 ppm[4]. |
| ¹H | 2.5 - 4.0 | Broad singlet | The protons of the ammine ligands are expected in this region. The peak may be broad due to coupling with the quadrupolar ¹⁴N nucleus and exchange with trace water. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The Pt-N and Pt-I stretching frequencies are characteristic of the complex.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode | Notes |
| N-H | 3100 - 3300 | Stretching | Asymmetric and symmetric stretches of the ammine ligands. |
| N-H | 1550 - 1650 | Bending (Scissoring) | Deformation of the ammine ligands. |
| Pt-N | 450 - 500 | Stretching | For comparison, the Pt-N stretch in cis-diamminediiodoplatinum(II) is observed at 476 cm⁻¹[5]. |
| Pt-I | 150 - 200 | Stretching | This region may require a far-IR spectrometer for observation. |
Crystallographic Characterization
| Parameter | Value for trans-[Pt(NH₃)₂Cl₂] [7] | Expected for trans-[Pt(NH₃)₂I₂] |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/a | - |
| Pt-N Bond Length | 2.05 Å | Expected to be similar. |
| Pt-Cl Bond Length | 2.32 Å | - |
| Pt-I Bond Length | - | Expected to be longer than the Pt-Cl bond, likely in the range of 2.55-2.65 Å. |
| N-Pt-N Angle | 180° | 180° (by symmetry) |
| I-Pt-I Angle | - | 180° (by symmetry) |
| N-Pt-I Angle | - | 90° |
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Workflow for the two-step synthesis of trans-diamminediiodoplatinum(II).
Logical Relationship of Characterization
The following diagram illustrates the relationship between the synthesized compound and the methods used for its characterization.
Caption: Relationship between the synthesized compound and characterization techniques.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. US7208616B2 - Cis-diiodo-(trans-L-1,2-cyclohexanediamine) platinum (II) complex and processes for preparing high purity oxaliplatin - Google Patents [patents.google.com]
- 5. Stepwise encapsulation and controlled two-stage release system for cis-Diamminediiodoplatinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structures of cis- and trans-dichlorodiammineplatinum(II) (1966) | G. H. W. Milburn | 182 Citations [scispace.com]
- 7. The crystal structures of cis- and trans-dichlorodiammineplatinum(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
